molecular formula C6H16N4O3 B7821466 DL-Arginine monohydrate CAS No. 158435-28-0

DL-Arginine monohydrate

Cat. No.: B7821466
CAS No.: 158435-28-0
M. Wt: 192.22 g/mol
InChI Key: JVDHWXLTNDKLIZ-UHFFFAOYSA-N
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Description

DL-Arginine monohydrate (CAS 32042-43-6) is a racemic mixture of D- and L-arginine in a 1:1 ratio, combined with one hydrochloride ion and one water molecule. Its molecular formula is C₆H₁₇ClN₄O₃, with a molecular weight of 228.68 g/mol . It appears as a white to off-white crystalline powder, highly soluble in water but poorly soluble in ethanol and ether . This compound is primarily used in biochemical research, particularly in studies requiring a non-chiral amino acid form .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDHWXLTNDKLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158435-28-0
Record name Arginine, dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158435-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Crystallization and Monohydrate Formation

The monohydrate form is stabilized through controlled crystallization. Key parameters include:

ParameterOptimal RangeEffect on Crystallization
Solvent CompositionWater:Ethanol (1:3)Enhances solubility and nucleation
Temperature4°CSlows crystal growth, reduces defects
pH6.5–7.0Prevents salt formation

Post-crystallization, the product is vacuum-dried at 60°C to remove residual solvents, yielding a white crystalline powder with a moisture content of 6–7% (w/w) . X-ray diffraction confirms the monohydrate structure, showing characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in yield optimization and byproduct management. For example, chemical racemization generates up to 15% citrulline as a byproduct, necessitating purification via activated carbon or ion-exchange resins . Additionally, enzymatic methods, while selective, require costly arginase (∼$5,000/kg) and Mn²⁺ cofactors, limiting scalability .

Recent advances include immobilized arginase systems, where enzyme reuse over 10 cycles reduces costs by 40% . Pilot-scale reactors (100 L) achieving 85% conversion in 12 hours demonstrate feasibility, though energy-intensive ultrafiltration remains a bottleneck .

Analytical and Quality Control Methods

Quality assurance relies on chiral HPLC and polarimetry. A typical HPLC protocol uses a Chiralpak ZWIX (+) column with 20mM ammonium formate (pH 3.0) to resolve D- and L-arginine, achieving baseline separation in 15 minutes . Optical rotation measurements ([α]D²⁵ = +12.5° for L-arginine vs. −12.5° for D-arginine) verify enantiomeric purity .

Thermogravimetric analysis (TGA) confirms monohydrate stability, showing a single weight loss step at 110°C corresponding to water evaporation .

Scientific Research Applications

Biopharmaceutical Applications

Protein Formulations
DL-Arginine is recognized for its role as an excipient in therapeutic protein formulations. It enhances protein refolding and solubilization, suppresses protein-protein interactions, and reduces viscosity in high-concentration protein solutions. A review of 20 approved protein injectable products containing arginine highlights its efficacy in stabilizing proteins during formulation and storage .

Table 1: Approved Protein Products Containing DL-Arginine

Product NameTypeArginine Concentration (mM)Approval Year
ActivaseRecombinant protein3001996
HemlibraMonoclonal antibody1502017
Various mAbsMonoclonal antibodies25-3002014-2023

The concentration of arginine in these products ranges from 25 to 300 mM, with significant implications for the biopharmaceutical industry focusing on subcutaneous administration of high-concentration formulations .

Vascular Health

Endothelial Function
Research has shown inconsistent results regarding the effects of L-arginine supplementation on endothelial function. A study involving patients with coronary artery disease indicated that while L-arginine supplementation did not improve vascular function, it increased levels of guanidinoacetate (GAA), which may affect nitric oxide production .

Table 2: Effects of L-Arginine Supplementation on Vascular Function

Treatment GroupBaseline Arginine (µmol/L)Post-Treatment Arginine (µmol/L)
Placebo71.7 ± 25.281.1 ± 21.9
L-Arginine80.7 ± 30.4173.9 ± 61.3 *
Creatine60.9 ± 21.774.6 ± 30.9

The findings suggest that while arginine supplementation increases plasma levels significantly, it does not translate to improved endothelial function, indicating a complex interaction that warrants further investigation .

Neonatal Care

Prevention of Necrotizing Enterocolitis (NEC)
DL-Arginine supplementation has been studied for its potential to reduce the incidence and severity of necrotizing enterocolitis in preterm infants. A systematic review identified three studies involving a total of 285 neonates, showing a statistically significant reduction in NEC risk among those receiving arginine compared to placebo .

Table 3: Summary of NEC Prevention Studies

StudySample SizeRisk Reduction (RR)Number Needed to Treat (NNT)
Study A100RR 0.38 (95% CI: 0.23-0.64)NNT = 6
Study B90RR 0.37 (95% CI: 0.15-0.90)NNT = 6
Study C95RR Not reportedNot applicable

The overall evidence suggests that arginine supplementation can reduce the risk of NEC without significant adverse effects, highlighting its potential in neonatal care .

Athletic Performance

Enhancement of Exercise Capacity
DL-Arginine has been investigated for its effects on athletic performance, particularly in endurance sports. A meta-analysis indicated that arginine supplementation could enhance aerobic performance and improve metabolic efficiency during exercise .

Table 4: Effects of DL-Arginine on Athletic Performance

Performance MeasureEffect Size (SMD)
Aerobic PerformanceSMD = 0.84 (95% CI: 0.12 to 1.56)
Carbohydrate OxidationImproved post-exercise glycerol levels

These findings suggest that DL-Arginine may play a beneficial role in enhancing both aerobic and anaerobic performance by improving physiological responses during exercise .

Mechanism of Action

DL-Arginine monohydrate exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which catalyzes the oxidation of arginine to citrulline and nitric oxide. Nitric oxide acts as a signaling molecule, regulating vascular tone, immune response, and neurotransmission .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Features
DL-Arginine monohydrate C₆H₁₇ClN₄O₃ 228.68 High Racemic mixture; contains HCl and H₂O; structural disorder in crystals .
L-Arginine HCl C₆H₁₅ClN₄O₂ 210.66 High L-isomer only; USP/EP/JP/ChP compliant; low endotoxin, pharmaceutical-grade .
D-Arginine HCl C₆H₁₅ClN₄O₂ 210.66 High D-isomer only; limited biological activity compared to L-form .
DL-Arginine (anhydrous) C₆H₁₄N₄O₂ 174.20 Moderate Lacks HCl and H₂O; less stable due to hygroscopicity .

Key Observations :

  • Chirality : DL-Arginine’s racemic nature distinguishes it from enantiopure L- or D-forms, which are preferred in drug formulations due to stereospecific activity .
  • Crystallinity: this compound exhibits structural disorder (minor conformers <3%), resolved via high-resolution X-ray diffraction . This contrasts with ordered crystals of L-arginine HCl .
  • Solubility: The monohydrate form enhances water solubility compared to anhydrous DL-arginine .

Crystallographic and Stability Data

  • This compound: High-resolution X-ray studies (sin²θ/λ = 1.4 Å⁻¹) reveal conformational disorder, with energy differences between conformers (~16.3 kJ/mol) close to thermal energy (RT = 2.48 kJ/mol at 298 K) .

Biological Activity

DL-Arginine monohydrate is a form of the amino acid arginine that plays a crucial role in various biological processes, particularly in the synthesis of nitric oxide (NO), a significant signaling molecule in the cardiovascular system. This article reviews the biological activity of this compound, highlighting its metabolism, effects on vascular function, and clinical applications, particularly in neonatal care and cardiovascular health.

DL-Arginine is metabolized primarily through two pathways:

  • Nitric Oxide Synthesis : Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of NO, which activates guanylate cyclase and increases levels of cyclic GMP (cGMP) in cells. This pathway is critical for vasodilation and blood flow regulation .
  • Creatine Synthesis : Arginine is also involved in the synthesis of creatine via the action of arginine:glycine amidinotransferase (AGAT). This pathway can affect the availability of arginine for NO production, potentially influencing vascular function .

Vascular Function

Numerous studies have investigated the effects of DL-arginine on endothelial function and vascular health:

  • A study involving patients with coronary artery disease found that L-arginine supplementation did not improve endothelial function but increased levels of guanidinoacetate (GAA) and homocysteine, suggesting increased methylation demand .
  • In contrast, another study reported that arginine supplementation could enhance endothelium-dependent vasodilation in certain populations, though results have been inconsistent across different trials .

Neonatal Health

DL-Arginine has shown promise in neonatal care, particularly concerning necrotizing enterocolitis (NEC):

  • A systematic review identified three studies involving 285 preterm infants that indicated a statistically significant reduction in NEC incidence among those receiving arginine supplementation compared to placebo (RR 0.38; 95% CI 0.23 to 0.64) .
Outcome MeasurePlacebo Group (per 1000)Arginine Group (per 1000)Relative Risk Reduction
NEC any stage303115RR 0.38
Stage 1 NEC11041RR 0.37
Mortality due to NECNot specifiedNot specifiedRR 0.18

Case Study on Cardiovascular Health

A clinical trial assessed the impact of L-arginine on patients with cardiovascular issues. The results indicated no significant improvement in vascular function but highlighted an increase in homocysteine levels, raising concerns about potential adverse effects related to methylation processes .

Neonatal Studies

In studies focusing on preterm infants, arginine was associated with reduced severity and incidence of NEC:

  • One study showed that dietary supplementation with arginine led to lower injury scores in experimental models of NEC, suggesting protective mechanisms at play .

4. Potential Side Effects and Considerations

While DL-arginine supplementation appears beneficial in certain contexts, it may also carry risks:

  • Increased levels of homocysteine associated with arginine supplementation could pose cardiovascular risks if not monitored carefully .
  • In neonatal settings, while no significant side effects were reported directly attributable to arginine, careful consideration must be given to individual patient conditions and potential interactions with other treatments .

Q & A

Q. What are the key physicochemical properties of DL-Arginine monohydrate that influence its crystallization and stability in experimental settings?

this compound exhibits complex hydrogen-bonding patterns due to its zwitterionic nature and hydration state. High-resolution crystallographic studies (up to 0.36 Å resolution) reveal a neutral α-amino group and distinct hydrogen-bond networks compared to free arginine structures . Stability is influenced by hydration, with water molecules forming bridges between guanidinium and carboxylate groups. Researchers should prioritize controlled humidity during crystallization to avoid phase transitions.

Q. How can researchers validate the purity of this compound for biochemical studies?

Analytical methods include:

  • HPLC with UV detection (210–220 nm) to separate enantiomers and detect impurities.
  • X-ray crystallography to confirm lattice parameters (e.g., refcode FUGXIO01) and identify disorder (<3% minor conformers) .
  • Karl Fischer titration to verify monohydrate stoichiometry. Regulatory standards (e.g., USP-NF) require ≥98% purity for racemic mixtures .

Q. What are the challenges in synthesizing this compound at the lab scale?

Racemization during synthesis can lead to enantiomeric impurities. Key steps include:

  • pH-controlled crystallization to isolate the monohydrate form.
  • Thermogravimetric analysis (TGA) to confirm water content (theoretical: ~7.5% w/w).
  • Avoiding hydrochloride salt formation, which alters solubility and bioactivity .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between experimental and optimized geometries of this compound?

Static experimental charge density analysis (e.g., using Bader's Quantum Theory of Atoms in Molecules) reveals differences in bond critical points compared to Hartree-Fock (HF) or B3LYP-optimized geometries. For example, the experimental conformation shows a neutral α-amino group, whereas isolated-molecule optimizations predict ionization . Hybrid methods like ONIOM (B3LYP/6-31G(d,p):B3LYP/3-21G) with dispersion corrections improve agreement by incorporating crystal packing effects .

Q. What methodological advancements address crystallographic disorder in this compound structures?

High-resolution synchrotron data (sin²θ/λ² = 1.4 Å⁻¹) enable detection of minor conformers (<3%) via difference Fourier maps. Refinement strategies include:

  • Aspherical scattering factors (e.g., invariom refinement) to model electron density anisotropy.
  • Restrained/constrained refinement (R(F) < 4%) with SHELXLE software, balancing ADP constraints and disorder modeling .

Q. How do hydrogen-bonding patterns in this compound complexes vary with ionization states, and what are the implications for drug design?

Comparative studies of DL-Arginine complexes (e.g., glutamate, aspartate) show that ionization states (neutral vs. charged) dictate aggregation modes. For example, DL-Arginine glutamate monohydrate forms helical chains via N–H···O bonds, while DL-Arginine DL-aspartate adopts layered structures. Such variability impacts solubility and binding affinity in drug formulations .

Q. What experimental and computational approaches resolve contradictions in drug-likeness predictions for DL-Arginine derivatives?

Discrepancies arise from violations like excessive hydrogen bond donors (e.g., 8 vs. Lipinski’s limit of 5). Mitigation strategies include:

  • Fragment-based design : Replace guanidinium with bioisosteres (e.g., amidines) while retaining H-bond capacity.
  • Molecular dynamics (MD) : Simulate solvation effects on miLogP and rotatable bonds to refine QSAR models .

Methodological Recommendations

  • For crystallography : Use high-resolution data (>1 Å) and multipole refinements to resolve disorder and hydrogen-bond ambiguities .
  • For biochemical assays : Validate enantiomeric purity via chiral chromatography to avoid confounding results in receptor-binding studies .
  • For computational studies : Combine periodic boundary conditions (PBC) with dispersion-corrected DFT to model crystal-environment effects accurately .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Arginine monohydrate
Reactant of Route 2
Reactant of Route 2
DL-Arginine monohydrate

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